molecular formula C9H20 B1585254 4-Ethylheptane CAS No. 2216-32-2

4-Ethylheptane

Cat. No. B1585254
CAS RN: 2216-32-2
M. Wt: 128.25 g/mol
InChI Key: XMROPFQWHHUFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylheptane is a straight-chain alkane with nine carbon atoms . It is also known by other names such as Heptane, 4-ethyl- . The molecular formula of 4-Ethylheptane is C9H20 .


Molecular Structure Analysis

The molecular structure of 4-Ethylheptane consists of 9 carbon atoms and 20 hydrogen atoms . The structure includes a total of 28 bonds, with 8 non-hydrogen bonds and 5 rotatable bonds .


Physical And Chemical Properties Analysis

4-Ethylheptane has a molecular weight of 128.2551 g/mol . The boiling point data varies slightly between sources, with reported values of 414.35 K , 414.55 K , and 411.65 K . The heat of vaporization is 44.1 kJ/mol .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Piperidine Derivatives : 4-Ethylheptane is utilized in the synthesis of piperidine derivatives like prosafrinine. The process involves the use of 1,7-dibromoheptane for alkylation, leading to the creation of compounds like prosafrinine and epiprosafrinine. This demonstrates the role of 4-ethylheptane derivatives in complex organic syntheses (Paterne, Dhal, & Brown, 1989).

Chemical Properties and Reactions

  • Behavior in Reverse Micelles : Research involving 4-ethylheptane derivatives like 4-aminophthalimide in solvent mixtures and reversed micelles shows the importance of hydrogen bonding in solvation. This is critical in understanding the chemical behavior of 4-ethylheptane in various environments (Durantini, Falcone, Silber, & Correa, 2013).

Environmental and Biodegradation Studies

  • Biodegradation of Iso-alkanes : Studies on the methanogenic biodegradation of iso-alkanes, which include compounds like 4-ethylheptane, provide insights into the environmental fate of these compounds in natural settings, such as oil sands tailings ponds (Abu Laban, Dao, Semple, & Foght, 2015).

properties

IUPAC Name

4-ethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMROPFQWHHUFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176690
Record name Heptane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylheptane

CAS RN

2216-32-2
Record name 4-Ethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 4-ethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylheptane
Reactant of Route 2
Reactant of Route 2
4-Ethylheptane
Reactant of Route 3
Reactant of Route 3
4-Ethylheptane
Reactant of Route 4
4-Ethylheptane
Reactant of Route 5
Reactant of Route 5
4-Ethylheptane
Reactant of Route 6
4-Ethylheptane

Citations

For This Compound
388
Citations
A Streitwieser Jr, TR Thomson - Journal of the American Chemical …, 1955 - ACS Publications
… The preparation of 2,4-dimethyl-4-ethylheptane of 25% optical purity has been carried out. … 2.4- Dimethyl-4-ethylheptane.—Fifty-six milliliters of decanol, 7.8 g. of ’potassium hydroxide, …
Number of citations: 10 pubs.acs.org
G Joshi, RT Tremblay, SA Martin… - Toxicology Mechanisms …, 2010 - Taylor & Francis
… Other indices of lipophilicity may be important if isomers have similar computed logP values, such as 3-methyloctane and 4-ethylheptane in this study, but the experimentally determined …
Number of citations: 5 www.tandfonline.com
L Clarke, SA Beggs - Journal of the American Chemical Society, 1912 - ACS Publications
In the study of the octanes, which for some years has been in process in this Laboratory, certain relationships have been discovered between chemical constitution and physical …
Number of citations: 2 pubs.acs.org
HT Quoc, NP Long, TD Quoc - Vietnam Journal of Catalysis …, 2020 - chemeng.hust.edu.vn
… Byproducts was also obtained during the conversion, eg 3,4,5-methylnonane, 2,3 dimethylnonane, 3-methylheptane, and 4-ethylheptane, which was approximately 30% of total …
Number of citations: 0 chemeng.hust.edu.vn
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
H Wiener - Journal of the American Chemical Society, 1947 - ACS Publications
Discussion The applicability of the method describedhere to boiling points, as well as to properties involved in a chemical reaction and a change of state, re-spectively, serves to support …
Number of citations: 633 pubs.acs.org
G Joshi - 2010 - getd.libs.uga.edu
… Blood to air PC of 4-ethylheptane was found to be the … The high blood to air PC for 4-ethylheptane caused the … (fat and brain) except for 4ethylheptane because of its higher blood to air …
Number of citations: 4 getd.libs.uga.edu
HM Cezar, S Canuto, K Coutinho - Journal of Chemical …, 2020 - ACS Publications
… (branched), and 4-ethylheptane (branched). Increasing κ ϕ … of isolated neopentane and 4-ethylheptane, we used the same … The 4-ethylheptane molecule was divided with N frag = 9: …
Number of citations: 44 pubs.acs.org
AL Lapidus, EA Smolenskii, VM Bavykin… - Petroleum …, 2008 - Springer
Based on an approach to finding structure-property relationships, we constructed models for calculating the octane and cetane numbers of individual hydrocarbons (alkanes and …
Number of citations: 28 link.springer.com
JA Dorsey, RH Hunt, MJ O'neal - Analytical Chemistry, 1963 - ACS Publications
… Of the nineisomers possible, only the 4-ethylheptane and 3,4-dimethylheptane had spectral … The 4ethylheptane has a large m/e 85 and small m/e 70, while the 3,4-dimethylheptane …
Number of citations: 69 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.